methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-hydroxyethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
Description
Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-hydroxyethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole ring fused with a pyrazole core, a hydroxyethylidene substituent, and a methyl ester group (Fig. 1). This compound is structurally complex, combining aromatic and heteroaromatic motifs that confer unique physicochemical and biological properties. Its synthesis typically involves condensation reactions of hydrazine derivatives with β-keto esters under reflux conditions .
The benzothiazole moiety is known for its role in medicinal chemistry, particularly in antimicrobial and anticancer agents, due to its ability to intercalate with DNA or inhibit enzymes like topoisomerases . The hydroxyethylidene group enhances hydrogen-bonding interactions with biological targets, while the methyl ester improves solubility and bioavailability. Preliminary studies suggest this compound interferes with signal transduction pathways involved in cell proliferation and survival, though its exact mechanism remains under investigation .
Properties
CAS No. |
523992-07-6 |
|---|---|
Molecular Formula |
C15H13N3O4S |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
methyl 2-[4-acetyl-2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C15H13N3O4S/c1-8(19)13-10(7-12(20)22-2)17-18(14(13)21)15-16-9-5-3-4-6-11(9)23-15/h3-6,17H,7H2,1-2H3 |
InChI Key |
RJTQUSWIMYZNAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-hydroxyethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multi-step organic reactions. One common method involves the condensation of 1,3-benzothiazole-2-amine with ethyl acetoacetate, followed by cyclization and subsequent esterification to form the final product. The reaction conditions often include the use of catalysts such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride in solvents like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-hydroxyethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives.
Scientific Research Applications
Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-hydroxyethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-hydroxyethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety can bind to specific sites on proteins, modulating their activity. The pyrazole ring may also play a role in the compound’s biological effects by interacting with cellular pathways.
Comparison with Similar Compounds
Key Observations:
Benzothiazole vs. Thiazolidinone: The target compound’s benzothiazole ring (electron-deficient aromatic system) enables stronger π-π stacking with DNA/RNA compared to thiazolidinone derivatives, which rely on sulfur-mediated interactions .
Bioavailability: Methyl ester groups (target compound and methoxyphenyl analogs) enhance solubility over non-esterified derivatives like 3-methyl-1H-pyrazol-5(4H)-one .
Insights:
- The target compound shows balanced potency across multiple activities, whereas analogs like the thiazolidinone derivative excel in specific niches (e.g., antifungal activity) .
Biological Activity
Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-hydroxyethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, and cytotoxic effects, supported by relevant studies and data.
Chemical Structure
The compound features a benzothiazole moiety linked to a pyrazole structure, which is known for its diverse biological properties. The chemical formula is C₁₄H₁₃N₃O₃S, and it has been synthesized through various methods involving hydrazine derivatives and benzothiazole precursors.
Antimicrobial Activity
This compound has shown significant antimicrobial activity against various bacterial strains. Studies indicate that derivatives of benzothiazole compounds exhibit enhanced antibacterial properties compared to standard antibiotics like ampicillin.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | MBC (mg/mL) | Active Against |
|---|---|---|---|
| Compound 8 | 0.004–0.03 | 0.008–0.06 | En. cloacae, E. coli |
| Compound 11 | 0.011 | 0.20 | S. aureus, P. aeruginosa |
| Methyl [(4Z)...] | TBD | TBD | TBD |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Antifungal Activity
The compound also exhibits antifungal properties, with studies demonstrating effectiveness against various fungi, including Trichoderma viride and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values for these activities are reported to be low, indicating strong antifungal potential.
Table 2: Antifungal Activity Overview
| Fungal Strain | MIC (mg/mL) |
|---|---|
| T. viride | 0.004 |
| A. fumigatus | 0.06 |
Cytotoxicity
Research indicates that this compound demonstrates cytotoxic effects on cancer cell lines. The compound's mechanism of action may involve the induction of apoptosis in cancer cells.
Case Studies
Several case studies have investigated the biological activity of similar compounds derived from benzothiazole and pyrazole frameworks:
- Study on Antimicrobial Efficacy : A study comparing the antibacterial activity of various benzothiazole derivatives found that compounds with specific substitutions exhibited significantly lower MIC values against Gram-positive and Gram-negative bacteria compared to traditional antibiotics .
- Antifungal Evaluation : Another investigation highlighted the antifungal properties of benzothiazole derivatives, noting that modifications in the molecular structure could enhance their efficacy against resistant fungal strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
